N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide
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Overview
Description
N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a heterocyclic compound featuring a thiadiazole ring, a cyclopentyl group, and a p-tolyl group. Compounds like these are often synthesized and studied for their potential biological activities and industrial applications due to their unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves:
Formation of the 1,2,4-thiadiazole ring: : The construction of the thiadiazole ring is achieved by condensing thiosemicarbazide with an appropriate acid chloride or similar compound.
Introduction of the p-tolyl group: : This step usually involves a Friedel-Crafts alkylation reaction to attach the p-tolyl group to the thiadiazole ring.
Cyclopentylation and Acetamide formation: : The final stages involve reacting the intermediate with cyclopentylamine and acetic anhydride to form the desired acetamide.
Industrial Production Methods
Industrial methods often scale these steps, optimizing for cost and efficiency. Common techniques include continuous flow synthesis and catalytic processes that improve yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom of the thiadiazole ring.
Reduction: : Reduction can target the nitrogen atoms, altering the electronic characteristics of the compound.
Substitution: : Various electrophilic and nucleophilic substitutions can occur at the aromatic p-tolyl group.
Common Reagents and Conditions
Oxidation: : Typically involves oxidizing agents like hydrogen peroxide or KMnO4 under mild conditions.
Reduction: : Utilizes reducing agents such as NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: : Reagents like halogenating agents (e.g., N-bromosuccinimide for bromination) are commonly used.
Major Products Formed
These reactions can produce:
Sulfoxides and sulfones (from oxidation)
Amines (from reduction)
Various substituted derivatives (from substitution reactions)
Scientific Research Applications
Chemistry
N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide serves as an important intermediate in the synthesis of more complex molecules, and as a model compound to study thiadiazole chemistry.
Biology and Medicine
The compound is often studied for its potential antibacterial, antifungal, and anti-inflammatory properties. Research focuses on how modifications to the thiadiazole ring influence biological activity.
Industry
In industrial applications, derivatives of this compound are explored for use in agrochemicals, pharmaceuticals, and as intermediates in organic synthesis.
Mechanism of Action
The compound typically acts by interacting with specific molecular targets such as enzymes or receptors. The thiadiazole ring can form hydrogen bonds and pi-pi interactions with the active site of enzymes, leading to inhibition or activation.
Molecular Targets and Pathways
Common targets include:
Enzymes: : Inhibition of key enzymes in bacterial cell walls or metabolic pathways.
Receptors: : Binding to receptors involved in inflammatory responses.
Comparison with Similar Compounds
Similar compounds include other thiadiazoles like 2-aminothiadiazole and 2-mercaptothiadiazole. Each of these compounds has unique substituents that influence their chemical properties and biological activities. What sets N-cyclopentyl-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide apart is its specific combination of cyclopentyl and p-tolyl groups, which enhance its stability and specificity in reactions and applications.
Properties
IUPAC Name |
N-cyclopentyl-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS2/c1-11-6-8-12(9-7-11)15-18-16(22-19-15)21-10-14(20)17-13-4-2-3-5-13/h6-9,13H,2-5,10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUCFRHGWRLVAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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